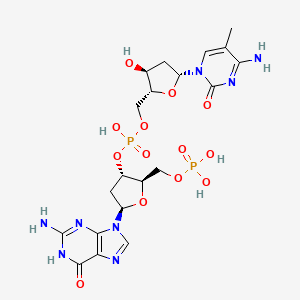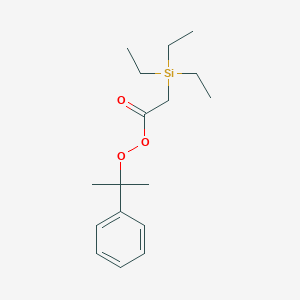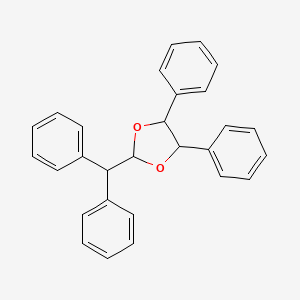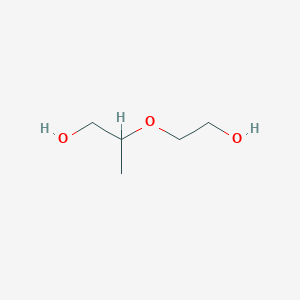![molecular formula C13H18N2O2S B14659148 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide CAS No. 50841-29-7](/img/structure/B14659148.png)
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide is an organic compound with a molecular formula of C12H17NO2S It is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)aniline and butanoyl chloride.
Acylation Reaction: The 4-(methylsulfanyl)aniline undergoes an acylation reaction with butanoyl chloride in the presence of a base such as pyridine to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-TEMPO: A stable radical used for oxidation reactions in organic chemistry.
4-Acetamido-N-(4-chlorophenyl)butanamide: A compound with similar structural features but different substituents.
Uniqueness
4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Properties
CAS No. |
50841-29-7 |
|---|---|
Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
4-acetamido-N-(4-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C13H18N2O2S/c1-10(16)14-9-3-4-13(17)15-11-5-7-12(18-2)8-6-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
DZSDVOYFFFNSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


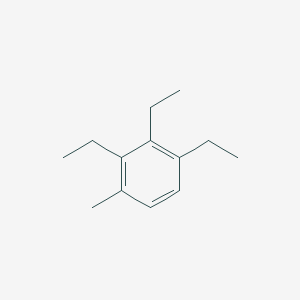
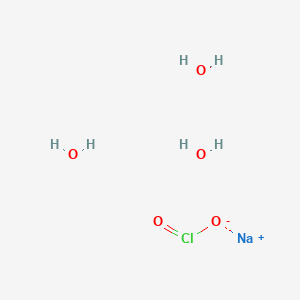
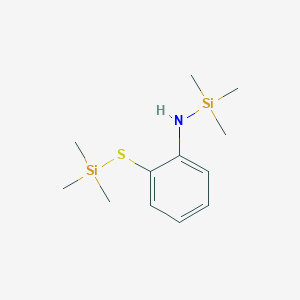
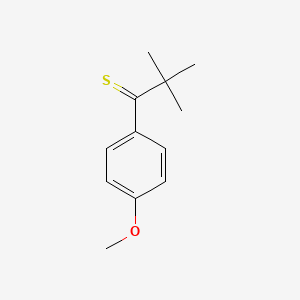
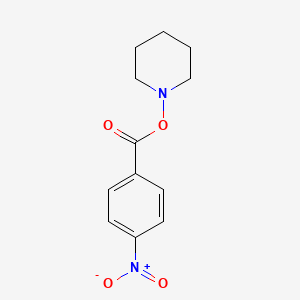
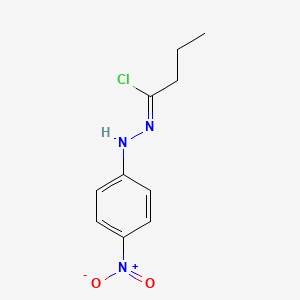
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
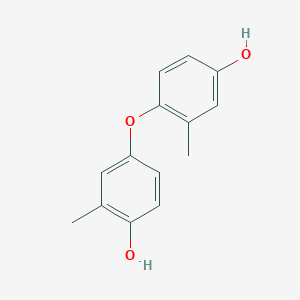
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
